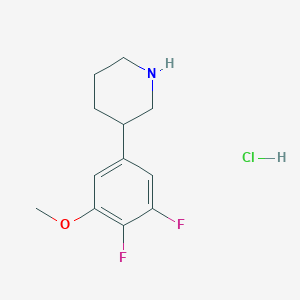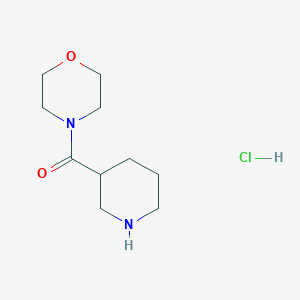![molecular formula C20H21N3O2 B2832908 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline CAS No. 2415570-23-7](/img/structure/B2832908.png)
6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline, also known as MPQ, is a chemical compound that has been studied for its potential applications in scientific research. MPQ is a quinoline derivative that has been shown to possess a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline involves its interaction with the α7 nAChR and the PKC pathway. 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline acts as a selective antagonist of the α7 nAChR, binding to the receptor and preventing the binding of its endogenous ligand, acetylcholine. This results in the inhibition of downstream signaling pathways, including the PKC pathway. The inhibition of the PKC pathway by 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline results in the modulation of cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline inhibits the growth of cancer cells, including lung cancer and breast cancer cells. 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline has also been shown to inhibit the proliferation of T cells and the production of cytokines, suggesting that it may have potential applications in the treatment of autoimmune diseases. In vivo studies have shown that 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline improves learning and memory in animal models, suggesting that it may have potential applications in the treatment of cognitive disorders.
実験室実験の利点と制限
One of the advantages of using 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline in lab experiments is its selectivity for the α7 nAChR, which allows for the specific modulation of downstream signaling pathways. Another advantage is its ability to inhibit the PKC pathway, which is involved in a range of cellular processes. However, one limitation of using 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline. One area of research is the identification of other potential targets of 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline, which may expand its potential applications in scientific research. Another area of research is the development of more selective and less toxic derivatives of 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline, which may improve its efficacy and safety for use in vivo. Additionally, further studies are needed to explore the potential applications of 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline in the treatment of cognitive disorders and autoimmune diseases.
合成法
The synthesis of 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline involves several steps, including the preparation of 4-chloroquinoline, the preparation of 3-(pyridin-2-yloxymethyl)pyrrolidine, and the coupling of the two compounds to form 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline. The synthesis of 4-chloroquinoline involves the reaction of 4-hydroxyquinoline with thionyl chloride to form 4-chloroquinoline. The preparation of 3-(pyridin-2-yloxymethyl)pyrrolidine involves the reaction of pyridine-2-carbaldehyde with ethyl acetoacetate to form 3-(pyridin-2-yl)acrylic acid ethyl ester, which is then converted to 3-(pyridin-2-yloxymethyl)pyrrolidine through a series of reactions. The final step involves the coupling of 4-chloroquinoline with 3-(pyridin-2-yloxymethyl)pyrrolidine using palladium catalysis.
科学的研究の応用
6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in a range of physiological processes, including learning and memory, attention, and synaptic plasticity. 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in a range of cellular processes, including cell growth, differentiation, and apoptosis.
特性
IUPAC Name |
6-methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-24-16-5-6-18-17(12-16)19(7-10-21-18)23-11-8-15(13-23)14-25-20-4-2-3-9-22-20/h2-7,9-10,12,15H,8,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJWLCBIIOVGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)N3CCC(C3)COC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2832825.png)
![(3As,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B2832826.png)
![4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide](/img/structure/B2832828.png)
![N-(2-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2832830.png)
![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B2832834.png)

![2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one](/img/structure/B2832836.png)
![1-[1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2832837.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2832840.png)
![1-[5-acetyl-3-(4-methylphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2832841.png)

![N-(3,5-dimethylphenyl)-2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2832846.png)
